

Application Note: C 021 Dihydrochloride Experimental Protocol

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Compound of Interest

Compound Name:	C 021 dihydrochloride
CAS No.:	1784252-84-1; 864289-85-0
Cat. No.:	B2433712

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Introduction & Mechanism of Action

C 021 dihydrochloride is a highly potent, selective antagonist of C-C Chemokine Receptor Type 4 (CCR4).^{[1][2]} CCR4 is a G-protein coupled receptor (GPCR) predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and platelets. Its primary ligands are CCL17 (TARC) and CCL22 (MDC).

Upon ligand binding, CCR4 undergoes a conformational change that triggers G_{i/o} protein coupling, leading to:

- Inhibition of adenylyl cyclase (decreasing cAMP).
- Mobilization of intracellular calcium ().
- Activation of the PI3K/Akt and MAPK/ERK pathways.
- Cytoskeletal reorganization driving chemotaxis (cell migration).

Therapeutic Relevance: C 021 effectively blocks the interaction between CCR4 and its ligands (CCL17/CCL22), thereby inhibiting immune cell recruitment to sites of inflammation. This mechanism is critical in research areas including:

- Neuropathic Pain: Blocking CCR4 on microglia and macrophages reduces neuroinflammation and hypersensitivity.[3]
- Oncology: Preventing Treg recruitment to the tumor microenvironment (TME) to enhance anti-tumor immunity.
- Allergic Inflammation: Reducing Th2 cell infiltration in atopic dermatitis and asthma models.

Chemical Properties & Reconstitution[2]

Physico-Chemical Data

Parameter	Specification
Chemical Name	C 021 dihydrochloride
Molecular Weight	540.57 g/mol
Formula	
Appearance	White to off-white solid
Purity	98% (HPLC)

Reconstitution Protocol

Proper reconstitution is vital for experimental reproducibility. **C 021 dihydrochloride** is a salt form, enhancing water solubility compared to the free base, but DMSO is often preferred for higher concentration stocks.

Solubility Table:

Solvent	Max Solubility	Preparation Notes
DMSO	100 mM (54 mg/mL)	Recommended for Stock. Vortex gently.
Water	50 mM (27 mg/mL)	May require ultrasonic bath and warming (37°C).

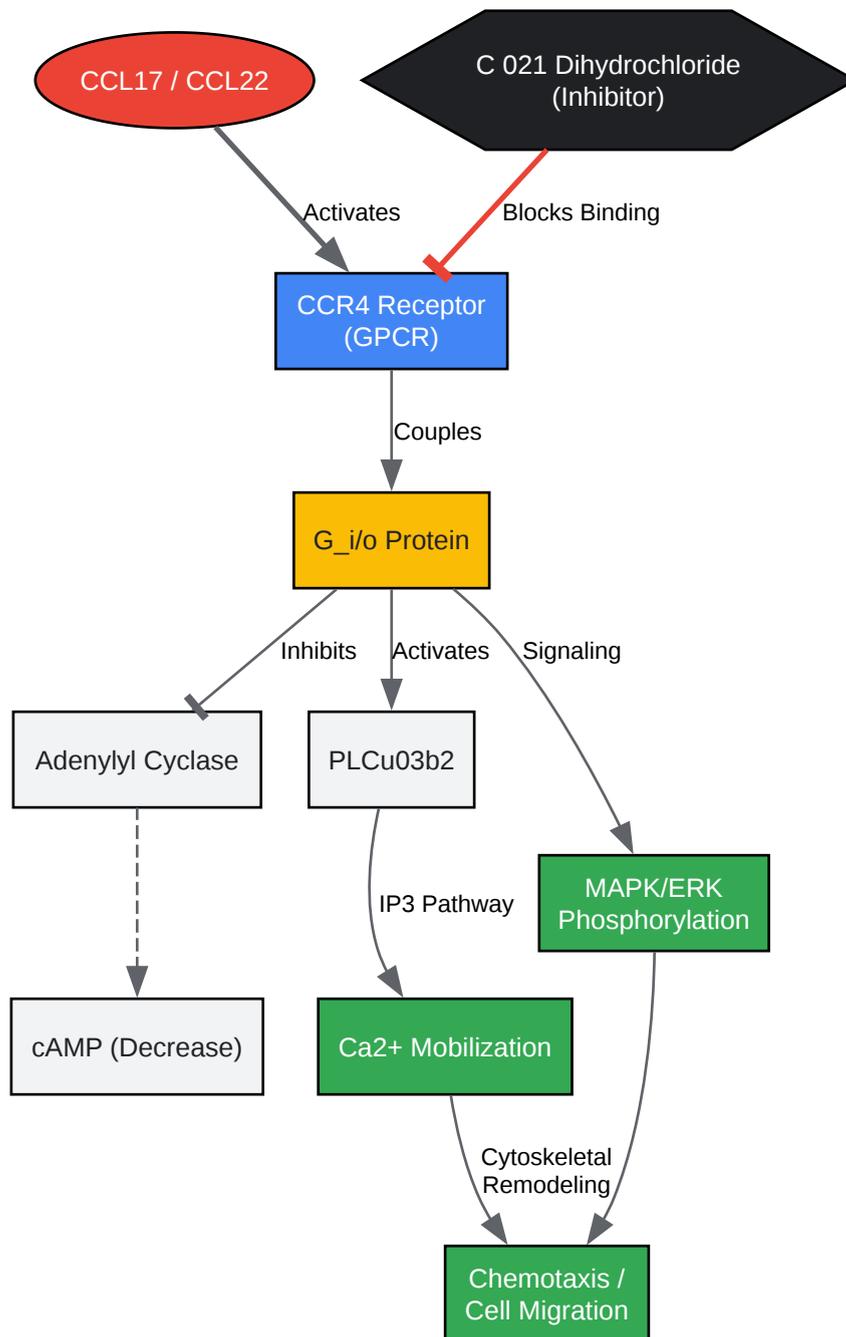
| Ethanol | Insoluble | Avoid using ethanol for stock preparation. |

Storage of Stock Solutions:

- -80°C: Stable for 6 months.[\[2\]](#)
- -20°C: Stable for 1 month.
- Note: Aliquot into single-use vials to avoid freeze-thaw cycles, which degrade the compound.

Signaling Pathway Visualization

The following diagram illustrates the CCR4 signaling cascade and the specific blockade point of C 021.



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Caption: C 021 prevents CCL17/22 binding to CCR4, blocking downstream Calcium flux and Chemotaxis.[2][3][4][5][6]

In Vitro Protocol: CCR4 Chemotaxis Assay

This protocol measures the ability of C 021 to inhibit the migration of CCR4-expressing cells (e.g., CCRF-CEM T-lymphoblasts or murine Th2 cells) toward a CCL22 gradient.

Materials

- Cells: CCRF-CEM (human T lymphoblast) or isolated murine Th2 cells.
- Chemoattractant: Recombinant Human CCL22 (10 nM final concentration).
- Assay Buffer: RPMI-1640 + 0.1% BSA (Serum-free to prevent background migration).
- Chamber: 96-well Transwell plate (5.0 μ m pore size).

Step-by-Step Workflow

- Cell Preparation:
 - Harvest cells and wash 2x with Assay Buffer.
 - Resuspend at

cells/mL.
 - Critical: Starve cells in serum-free buffer for 1 hour prior to assay to sensitize receptors.
- Compound Treatment (Pre-Incubation):
 - Prepare serial dilutions of C 021 in Assay Buffer (Range: 1 nM to 10 μ M).
 - Incubate cells with C 021 for 15-30 minutes at 37°C before adding to the Transwell. This ensures receptor occupancy.
- Chemotaxis Setup:
 - Lower Chamber: Add 600 μ L Assay Buffer containing 10 nM CCL22.
 - Upper Chamber: Add 100 μ L of the pre-incubated cell/drug suspension.
 - Controls:

- Negative Control: Buffer only in lower chamber (Random migration).
- Positive Control: CCL22 in lower chamber + Vehicle (DMSO) treated cells.
- Incubation:
 - Incubate for 2-4 hours at 37°C, 5%
 - .
- Quantification:
 - Remove upper inserts carefully.
 - Quantify migrated cells in the lower chamber using flow cytometry (fixed volume count) or ATP-luminescence assay (e.g., CellTiter-Glo).

Expected Results (IC50 Reference)

Species	Assay Type	Expected IC50
Human	Chemotaxis (CCRF-CEM)	~140 nM
Human	Ligand Binding (GTP S)	18 nM
Mouse	Chemotaxis (Th2 Cells)	~39 nM

In Vivo Protocol: Neuropathic Pain Model[7]

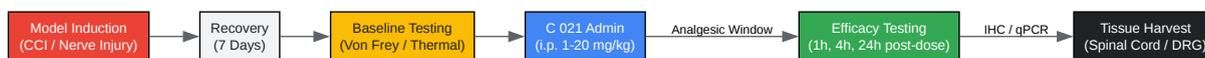
Rationale: C 021 is highly effective in blocking microglia activation in the spinal cord. Route: Intraperitoneal (i.p.) or Intrathecal (i.t.).[5] Oral administration is not recommended due to poor bioavailability.

Preparation for Injection (i.p.)

- Vehicle: Saline (0.9% NaCl) or PBS. If stock is in DMSO, dilute such that final DMSO < 5%.

- Dosage: 1 - 20 mg/kg.
- Frequency: Daily (QD) or single dose depending on the model.

Experimental Workflow (Chronic Constriction Injury - CCI)



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Caption: Workflow for assessing C 021 efficacy in a neuropathic pain model.

- Induction: Perform surgery (e.g., sciatic nerve ligation) on Day 0.
- Baseline: Allow recovery (typically 7-14 days) until hypersensitivity is established. Measure baseline thresholds using Von Frey filaments (tactile) or Hargreaves test (thermal).
- Administration:
 - Inject C 021 (i.p.)^{[2][4][5]} at 10 mg/kg.
 - Note: Effects are typically observed within 1 hour and last up to 4 hours.^[4]
- Readout: Re-test pain thresholds at 1h, 4h, and 24h post-injection.
- Molecular Analysis: Harvest spinal cord tissue to assess microgliosis (Iba-1 staining) or pERK1/2 levels. C 021 treatment should significantly reduce the pERK/tERK ratio.^[2]

Troubleshooting & Optimization

Issue	Possible Cause	Solution
Precipitation in Buffer	High concentration in aqueous buffer	Predilute in DMSO to 1000x, then spike into buffer while vortexing. Keep final DMSO < 0.1%.
Low Inhibition (In Vitro)	Insufficient pre-incubation	Ensure cells are incubated with C 021 for at least 20 mins before adding ligand.
No Effect (In Vivo)	Oral administration used	Switch to i.p. or i.t. injection.[2][3][4][5] C 021 has poor oral bioavailability.
High Background Migration	Serum in assay buffer	Use BSA (0.1%) instead of FBS in the chemotaxis buffer.

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